(4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)(4-methylthiophen-2-yl)methanone
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Overview
Description
(4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)(4-methylthiophen-2-yl)methanone is a complex organic compound that features a piperidine ring, a methoxyphenyl group, a sulfonyl group, and a methylthiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)(4-methylthiophen-2-yl)methanone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Piperidine Ring: Starting with a suitable piperidine precursor, the ring can be functionalized with a sulfonyl group.
Attachment of the Methoxyphenyl Group:
Incorporation of the Methylthiophene Moiety: The final step involves coupling the methylthiophene group to the piperidine-sulfonyl intermediate using a suitable coupling reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl and methylthiophene moieties.
Reduction: Reduction reactions could target the sulfonyl group, converting it to a sulfide.
Substitution: The piperidine ring and methoxyphenyl group may participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or sulfides.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
In biological research, the compound might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
The compound could be investigated for its pharmacological properties, including potential therapeutic effects or as a lead compound for drug development.
Industry
In industrial applications, the compound might be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)(4-methylthiophen-2-yl)methanone would depend on its specific application. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- **(4-Methoxyphenyl)sulfonyl)piperidine
- **4-Methylthiophen-2-yl)methanone
- **Piperidinyl sulfonyl derivatives
Uniqueness
The uniqueness of (4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)(4-methylthiophen-2-yl)methanone lies in its combined structural features, which may confer distinct chemical reactivity and biological activity compared to its individual components or similar compounds.
Properties
IUPAC Name |
[4-(4-methoxyphenyl)sulfonylpiperidin-1-yl]-(4-methylthiophen-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S2/c1-13-11-17(24-12-13)18(20)19-9-7-16(8-10-19)25(21,22)15-5-3-14(23-2)4-6-15/h3-6,11-12,16H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEBWOEBAVWQZTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)N2CCC(CC2)S(=O)(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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